molecular formula C20H30N4O7 B3968458 2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

Cat. No.: B3968458
M. Wt: 438.5 g/mol
InChI Key: XQXSBQYYUKTDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid is a complex organic compound that combines a piperidine and piperazine moiety with a nitrophenyl group and an ethanol side chain

Properties

IUPAC Name

2-[4-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3.C2H2O4/c23-14-13-19-9-11-21(12-10-19)17-5-7-20(8-6-17)15-16-1-3-18(4-2-16)22(24)25;3-1(4)2(5)6/h1-4,17,23H,5-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXSBQYYUKTDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol typically involves multiple steps:

    Formation of the piperidine and piperazine rings: These can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the nitrophenyl group: This step often involves a nucleophilic substitution reaction where a nitrophenyl halide reacts with a piperidine derivative.

    Introduction of the ethanol side chain: This can be achieved through alkylation reactions where an ethanol derivative is introduced to the piperazine ring.

    Formation of the oxalic acid salt: The final compound is often converted to its oxalic acid salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol side chain, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine and piperazine derivatives.

Scientific Research Applications

2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the piperidine and piperazine rings can modulate the compound’s overall conformation and binding affinity. The ethanol side chain may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylpiperazine: Shares the nitrophenyl and piperazine moieties but lacks the piperidine ring and ethanol side chain.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid share the piperidine ring but differ in other structural features.

    Piperazine derivatives: Compounds such as 1-(4-nitrophenyl)piperazine share the piperazine and nitrophenyl groups but lack the piperidine ring and ethanol side chain.

Uniqueness

The uniqueness of 2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid lies in its combination of structural features, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Reactant of Route 2
2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.